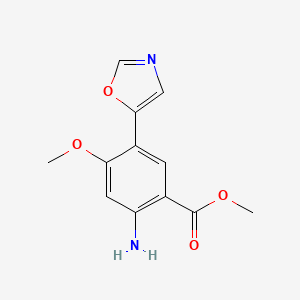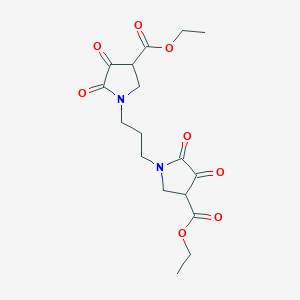
Diethyl 1,1'-propane-1,3-diylbis(4,5-dioxopyrrolidine-3-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is a chemical compound with the molecular formula C17H22N2O8 and a molecular weight of 382.36 g/mol . This compound belongs to the class of amides and is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves the reaction of propane-1,3-diamine with diethyl 4,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction typically requires a solvent such as diethyl ether and isopropanol, and the process is monitored using techniques like IR spectroscopy and NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including HPLC and GC, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate): Similar in structure but with different functional groups.
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: Another compound with a propane-1,3-diyl backbone but different substituents.
Uniqueness
Diethyl 1,1’-(propane-1,3-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) is unique due to its specific structural arrangement and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7399-19-1 |
|---|---|
Fórmula molecular |
C17H22N2O8 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
ethyl 1-[3-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)propyl]-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H22N2O8/c1-3-26-16(24)10-8-18(14(22)12(10)20)6-5-7-19-9-11(13(21)15(19)23)17(25)27-4-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
IFWPNTJAGXCKEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(C(=O)C1=O)CCCN2CC(C(=O)C2=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
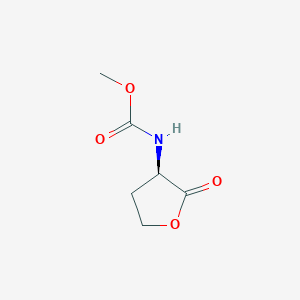
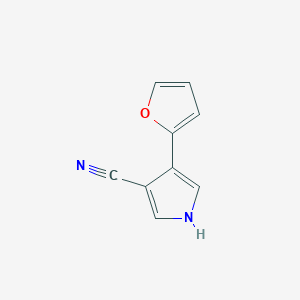

![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
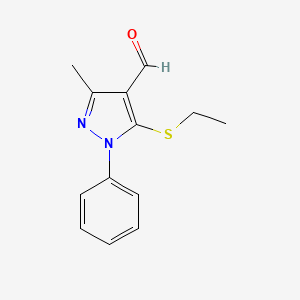
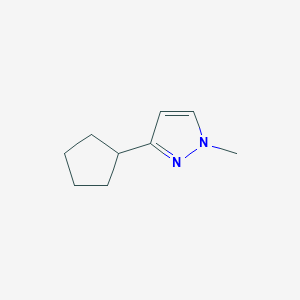

![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)

